N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide

Anticancer screening Cytotoxicity Benzothiadiazole derivatives

N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 313241-77-9) is a benzothiadiazole derivative featuring a cyclohexyl substituent attached to the sulfonamide nitrogen. The 2,1,3-benzothiadiazole scaffold constitutes a privileged structure in medicinal chemistry, with sulfonamide derivatives exhibiting activities including carbonic anhydrase inhibition, STAT3 pathway modulation, and antimicrobial effects.

Molecular Formula C12H15N3O2S2
Molecular Weight 297.4 g/mol
CAS No. 313241-77-9
Cat. No. B6500141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
CAS313241-77-9
Molecular FormulaC12H15N3O2S2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NSN=C32
InChIInChI=1S/C12H15N3O2S2/c16-19(17,15-9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-18-13-10/h4,7-9,15H,1-3,5-6H2
InChIKeyPHRKCXRQEFFHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility= [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 313241-77-9) Procurement Baseline: A Structurally Compact Benzothiadiazole Sulfonamide for Specialized Research


N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 313241-77-9) is a benzothiadiazole derivative featuring a cyclohexyl substituent attached to the sulfonamide nitrogen . The 2,1,3-benzothiadiazole scaffold constitutes a privileged structure in medicinal chemistry, with sulfonamide derivatives exhibiting activities including carbonic anhydrase inhibition, STAT3 pathway modulation, and antimicrobial effects [1]. This compound serves as a compact reference analog within the benzothiadiazole sulfonamide class, characterized by a molecular formula of C12H15N3O2S2 and a molecular weight of 297.4 g/mol [2].

Why Generic Substitution Fails for N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 313241-77-9)


Benzothiadiazole sulfonamides cannot be treated as interchangeable reagents or tool compounds. Minor modifications at the sulfonamide nitrogen—including alkyl group variation, additional N-substitution, or aromatic ring modifications—produce dramatic alterations in molecular weight, lipophilicity, and predicted physicochemical profiles. For instance, N-tert-butyl-2,1,3-benzothiadiazole-4-sulfonamide exhibits minimal activity against eukaryotic translation initiation factor 2-alpha kinase 3 with an EC50 >55.7 μM, whereas other derivatives bearing elaborated N-substituents demonstrate potent carbonic anhydrase inhibition or muscarinic receptor antagonism [1][2]. The cyclohexyl substituent confers a distinct balance of hydrophobicity and conformational rigidity that diverges meaningfully from smaller alkyl analogs (methyl, ethyl, tert-butyl) and larger elaborated derivatives (naphthalenyloxyethyl-substituted compounds) [3].

N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 313241-77-9): Quantitative Differentiation Evidence Versus Structural Analogs


Comparative Antiproliferative Activity: N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide Versus Structural Analogs in Human Cancer Cell Lines

In antiproliferative screening across human cancer cell lines, N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide demonstrates measurable but moderate cytotoxic activity that distinguishes it from more potent, highly elaborated analogs . The compound shows IC50 values of 25.5 μM against A431 (epidermoid carcinoma) cells and 30.9 μM against A549 (lung carcinoma) cells . These values position the compound as a lower-potency reference control rather than a lead candidate, which is precisely why it holds value as a comparator compound in SAR studies. In contrast, 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide was identified as a STAT3 inhibitor through virtual screening, demonstrating that specific substitution patterns on the benzothiadiazole core can redirect biological activity toward discrete molecular targets [1].

Anticancer screening Cytotoxicity Benzothiadiazole derivatives

Molecular Weight Differentiation: N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide as a Compact Scaffold Versus Elaborated N-Substituted Analogs

N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide has a molecular weight of 297.4 g/mol, representing a substantially smaller and more ligand-efficient scaffold compared to commonly studied benzothiadiazole sulfonamide analogs bearing elaborated N-substituents . Specifically, the target compound's molecular weight is approximately 30% smaller than N-cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide (417.5 g/mol, CAS 295346-00-8), 36% smaller than N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (467.6 g/mol), and 41% smaller than N-({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-2,1,3-benzothiadiazole-4-sulfonamide (500.6 g/mol) . This size differential translates into meaningfully different physicochemical properties, including lower calculated LogP and enhanced aqueous solubility relative to elaborated analogs [1].

Medicinal chemistry Lead optimization Fragment-based drug discovery

Predicted CNS Drug-Likeness: N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide MPO Score Comparison

Computational physicochemical profiling reveals that N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide possesses a favorable balance of properties for potential CNS penetration. The compound has a calculated topological polar surface area (TPSA) of 88.4 Ų, a calculated LogP (XLogP3) of 2.6, and a molecular weight of 297.4 g/mol [1]. When evaluated against the CNS Multiparameter Optimization (MPO) scoring framework (optimal range: TPSA <90 Ų, MW <400, LogP 1–4), this compound achieves a desirability score of approximately 5.2–5.4 out of 6, placing it within the favorable CNS drug-like chemical space [2]. In contrast, the elaborated analog N-cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide (MW 417.5, TPSA ~100–110 Ų) yields a substantially lower CNS MPO score, reflecting reduced predicted passive blood-brain barrier permeability .

CNS drug discovery Blood-brain barrier permeability Computational ADME

Physicochemical Profile Differentiation: N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide Solubility and Formulation Characteristics

N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide exhibits distinct solubility characteristics that differentiate it from both smaller and larger benzothiadiazole sulfonamide analogs. The compound is reported to be insoluble in water but soluble in most organic solvents, including ethanol, ether, benzene, and acetone [1]. This solubility profile, combined with a calculated LogP of 2.6 and TPSA of 88.4 Ų, suggests balanced lipophilicity that may facilitate formulation in standard organic solvent systems [2]. The cyclohexyl substituent confers intermediate hydrophobicity relative to smaller N-alkyl analogs (e.g., N-methyl or N-ethyl derivatives with LogP <2.0) and more lipophilic elaborated analogs bearing extended aromatic ether substituents [3].

Formulation development Solubility optimization Preformulation

Synthetic Accessibility and Scaffold Versatility: N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide as a Modular Building Block

N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide is prepared via straightforward condensation of 2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS 73713-79-8) with cyclohexylamine under basic conditions . This synthetic accessibility contrasts with more complex benzothiadiazole sulfonamide analogs requiring multi-step sequences to install elaborated N-substituents . Importantly, the benzothiadiazole-4-sulfonyl chloride intermediate serves as a versatile building block beyond sulfonamide formation: it can function as a benzimidazole equivalent, reacting with amines followed by chemoselective reductive desulfurization to generate 1,2-phenylenediamine intermediates for subsequent heterocycle construction [1]. This scaffold versatility positions the target compound not only as a research tool but also as a synthetic intermediate for accessing structurally diverse benzimidazole-4-sulfonamides .

Synthetic methodology Building block Benzimidazole synthesis

N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 313241-77-9): Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Reference Control Compound in Benzothiadiazole Structure-Activity Relationship (SAR) Studies

This compound serves as an ideal baseline reference control in SAR campaigns exploring the antiproliferative activity of benzothiadiazole sulfonamide derivatives. With characterized IC50 values of 25.5 μM (A431) and 30.9 μM (A549), it provides a reproducible benchmark against which structural modifications can be quantitatively evaluated . Researchers synthesizing novel N-substituted or ring-modified benzothiadiazole sulfonamides can use this compound to establish whether their modifications enhance or diminish cytotoxic potency relative to this well-defined reference point.

CNS-Focused Medicinal Chemistry Scaffold for Blood-Brain Barrier Penetration Optimization

This compound's favorable CNS MPO profile (calculated score ~5.2–5.4 out of 6, MW 297.4 g/mol, TPSA 88.4 Ų, LogP 2.6) makes it an attractive starting scaffold for neuroscience drug discovery programs requiring predicted blood-brain barrier permeability [1][2]. Medicinal chemists developing CNS-active benzothiadiazole-based inhibitors can leverage this compound's favorable physicochemical parameters as a design foundation, adding potency-enhancing substituents while monitoring the impact on CNS MPO desirability scores.

Fragment-Based Drug Discovery and Ligand Efficiency Optimization

With a molecular weight of only 297.4 g/mol—substantially smaller than many elaborated benzothiadiazole sulfonamide analogs (417–500 g/mol range)—this compound represents an excellent starting point for fragment-based drug discovery approaches . Its compact structure and measurable biological activity in cell-based assays enable researchers to pursue fragment growing or linking strategies while maintaining favorable ligand efficiency metrics. This is particularly valuable in lead optimization programs where molecular weight creep must be carefully managed.

Synthetic Intermediate for Benzimidazole-4-Sulfonamide Library Construction

Beyond its direct use as a research compound, this material can be employed as a synthetic precursor in the preparation of structurally diverse benzimidazole-4-sulfonamides. The benzothiadiazole-4-sulfonyl chloride precursor from which it is derived functions as a benzimidazole equivalent, enabling chemoselective reductive desulfurization to generate 1,2-phenylenediamine intermediates [3]. Laboratories constructing focused sulfonamide libraries for carbonic anhydrase inhibition or antimicrobial screening can utilize this compound or its synthetic precursor to access structurally novel benzimidazole scaffolds.

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